molecular formula C16H15N3O B1203055 N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine CAS No. 103141-09-9

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

Cat. No.: B1203055
CAS No.: 103141-09-9
M. Wt: 265.31 g/mol
InChI Key: WKLGNFJHVJIZPK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of FPL-62064 involves the reaction of 4-methoxyaniline with 1-phenyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including amide formation and cyclization . Industrial production methods for FPL-62064 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

FPL-62064 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: FPL-62064 can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and ethanol, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FPL-62064 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving dual inhibition of prostaglandin synthetase and 5-lipoxygenase.

    Biology: FPL-62064 is employed in research on inflammatory pathways and the role of eicosanoids in various biological processes.

    Medicine: The compound’s anti-inflammatory properties make it a candidate for studies on potential therapeutic applications in conditions like arthritis and psoriasis.

    Industry: FPL-62064 is used in the development of anti-inflammatory drugs and formulations

Mechanism of Action

FPL-62064 exerts its effects by inhibiting the activity of prostaglandin synthetase and 5-lipoxygenase. These enzymes are involved in the biosynthesis of eicosanoids, which are signaling molecules that play a key role in inflammation. By inhibiting these enzymes, FPL-62064 reduces the production of pro-inflammatory eicosanoids, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

FPL-62064 is unique in its dual inhibition of prostaglandin synthetase and 5-lipoxygenase. Similar compounds include:

    Zileuton: A selective 5-lipoxygenase inhibitor.

    Indomethacin: A non-selective inhibitor of cyclooxygenase.

    Aspirin: Another non-selective cyclooxygenase inhibitor.

Compared to these compounds, FPL-62064 offers the advantage of targeting both prostaglandin synthetase and 5-lipoxygenase, which may result in more comprehensive anti-inflammatory effects .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLGNFJHVJIZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145670
Record name Fpl 62064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103141-09-9
Record name Fpl 62064
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103141099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fpl 62064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-chloro-N-(4-methoxyphenyl)-1-phenyl -1H-pyrazol-3-amine (0.2 g) in ethanol (10 ml) and triethylamine (0.2 g) was reduced at atmospheric pressure of hydrogen over 10% palladium/charcoal (0.2 g), with stirring, over 3 hours. The solution was filtered and evaporated to leave the title compound as a colourless solid, mp 96°-98°, the NMR and mass spectra of which were identical to those for the title compound of Example 2.
Name
5-chloro-N-(4-methoxyphenyl)-1-phenyl -1H-pyrazol-3-amine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

4,5-Dihydro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3amine (50 g) was dissolved in dichloromethane (500 ml) and treated portionwise with activated manganese dioxide (50 g) over one hour. The mixture was stirred for a further 2 hours then filtered through bentonite and chromatographed on a silica column with dichloromethane as eluant. The eluants were evaporated to dryness and the title compound recrystallised from aqueous ethanol as an off-white solid (40 g), mp 96°-98°.
Name
4,5-Dihydro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3amine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of FPL-62064?

A1: FPL-62064 acts as a Kit protein kinase inhibitor. [] Kit protein kinase plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting this kinase, FPL-62064 may interfere with these processes, offering therapeutic potential for diseases where Kit kinase activity is implicated.

Q2: What are the potential therapeutic applications of FPL-62064 based on the research findings?

A2: The research suggests that FPL-62064 holds promise for treating diseases or conditions where Kit protein kinase inhibition is beneficial. [] Specifically, the studies highlight its potential in addressing skin disorders like hyperpigmentation and cutaneous mastocytosis. [] Additionally, its potential for cosmetic applications, particularly skin lightening, is also mentioned. [] Reference:

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